molecular formula C24H15NO8 B3481092 2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate

2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate

Cat. No. B3481092
M. Wt: 445.4 g/mol
InChI Key: CTFVQQHOYXWADM-UHFFFAOYSA-N
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Description

Chromenes, also known as benzopyrans, are a class of chemical compounds consisting of a benzene ring fused to a pyran ring . They are important in the field of medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

There are several methods for the synthesis of chromene derivatives. One common method is the Knoevenagel reaction . Other methods include the Pechmann, Reformatsky, and Wittig reactions .


Molecular Structure Analysis

Chromenes have a bicyclic structure containing a benzene ring fused to a pyran ring . The name of 2H- and 4H-chromenes depends on the arrangement of sp3 carbon associated with the ring oxygen .


Chemical Reactions Analysis

Chromenes can undergo a variety of chemical reactions, including coumarin ring reactions and ester group reactions . These reactions have been successfully applied to the synthesis of biologically and industrially important compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of chromene derivatives can vary widely depending on their specific structure and functional groups. For example, the compound ethyl coumarin-3-carboxylate has a molecular formula of C20H14N2O6, an average mass of 378.335 Da, and a monoisotopic mass of 378.085175 Da .

Mechanism of Action

The mechanism of action of chromene derivatives can vary widely depending on their specific structure and functional groups. They have been found to exhibit a range of biological activities, including anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .

Future Directions

Chromenes continue to be an area of active research due to their diverse biological activities. Future research may focus on developing new synthetic methods, exploring new biological activities, and designing and developing potent leads of chromene analogs for their promising biological activities .

properties

IUPAC Name

[2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl] 2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15NO8/c26-21(14-31-23(27)20-13-16-3-1-2-4-22(16)33-24(20)28)15-5-9-18(10-6-15)32-19-11-7-17(8-12-19)25(29)30/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFVQQHOYXWADM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OCC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl] 2-oxochromene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate
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2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate
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2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate
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2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate
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2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate
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2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate

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